AZD1080

Description

AZD-1080 is a small molecule drug with a maximum clinical trial phase of I.

structure in first source

Properties

IUPAC Name |

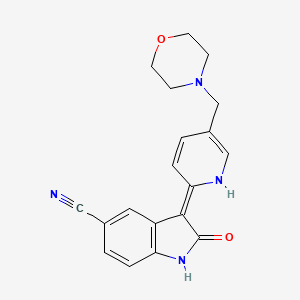

2-hydroxy-3-[5-(morpholin-4-ylmethyl)pyridin-2-yl]-1H-indole-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O2/c20-10-13-1-3-16-15(9-13)18(19(24)22-16)17-4-2-14(11-21-17)12-23-5-7-25-8-6-23/h1-4,9,11,22,24H,5-8,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLTVBQXJFVRPFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=CN=C(C=C2)C3=C(NC4=C3C=C(C=C4)C#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70678598 | |

| Record name | 3-{5-[(Morpholin-4-yl)methyl]pyridin-2(1H)-ylidene}-2-oxo-2,3-dihydro-1H-indole-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70678598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

612487-72-6 | |

| Record name | AZD-1080 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0612487726 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-{5-[(Morpholin-4-yl)methyl]pyridin-2(1H)-ylidene}-2-oxo-2,3-dihydro-1H-indole-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70678598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AZD-1080 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0TII45R8IJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

AZD1080: A Technical Guide to a Selective GSK-3β Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

AZD1080 is a potent, selective, orally active, and brain-permeable inhibitor of Glycogen Synthase Kinase-3 (GSK-3), with a particular emphasis on the β isoform. GSK-3β is a critical serine/threonine kinase implicated in a multitude of cellular processes, and its dysregulation is linked to the pathophysiology of several diseases, most notably Alzheimer's disease (AD). In AD, GSK-3β is a key enzyme responsible for the hyperphosphorylation of the tau protein, a hallmark of the disease leading to the formation of neurofibrillary tangles and subsequent neuronal dysfunction. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, selectivity, and a summary of key preclinical and clinical findings. Detailed experimental methodologies and quantitative data are presented to support researchers in the field of neurodegenerative disease and kinase inhibitor development.

Introduction to GSK-3β and its Role in Alzheimer's Disease

Glycogen Synthase Kinase-3 (GSK-3) is a constitutively active serine/threonine kinase that exists in two isoforms, GSK-3α and GSK-3β. It plays a pivotal role in numerous signaling pathways, including insulin signaling, neurodevelopment, and Wnt/β-catenin signaling. In the context of Alzheimer's disease, the overactivity of GSK-3β is a central pathological feature.[1] This hyperactivity contributes to the abnormal hyperphosphorylation of tau, a microtubule-associated protein.[1] Hyperphosphorylated tau detaches from microtubules, leading to their destabilization and the aggregation of tau into paired helical filaments (PHFs), the primary component of neurofibrillary tangles (NFTs).[1] These tangles are a defining pathological hallmark of Alzheimer's disease and are closely associated with neuronal cell death and cognitive decline. Therefore, the inhibition of GSK-3β has emerged as a promising therapeutic strategy for the treatment of Alzheimer's and other tauopathies.

This compound: Mechanism of Action and Selectivity

This compound is an ATP-competitive inhibitor of GSK-3.[2] It exerts its inhibitory effect by binding to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of its substrates. This mechanism of action is crucial for its function in reducing tau phosphorylation.

In Vitro Potency and Selectivity

This compound has demonstrated high potency against both human GSK-3 isoforms, with a higher affinity for GSK-3α. The inhibitor also exhibits good selectivity against other related kinases.

| Target | Kᵢ (nM) | IC₅₀ (nM) | Selectivity Fold (vs. GSK-3β) |

| Human GSK-3α | 6.9[3] | 4.5x more potent than GSK-3β | |

| Human GSK-3β | 31 | - | |

| CDK2 | >1000 | >32 | |

| CDK5 | >1000 | >32 | |

| CDK1 | >1000 | >32 | |

| Erk2 | >1000 | >32 |

Table 1: In Vitro Potency and Selectivity of this compound

Preclinical Efficacy

In Vitro Inhibition of Tau Phosphorylation

This compound has been shown to effectively inhibit the phosphorylation of tau in cellular models. In a study using 3T3 fibroblasts engineered to stably express the four-repeat human tau protein, this compound demonstrated a dose-dependent inhibition of tau phosphorylation with an IC₅₀ of 324 nM.

In Vivo Reversal of Cognitive Deficits

Preclinical studies in rodent models have demonstrated the potential of this compound to reverse cognitive deficits. A key model used is the MK-801-induced cognitive deficit model in mice. MK-801 is an NMDA receptor antagonist that induces a state of cognitive impairment. Subchronic, but not acute, oral administration of this compound was found to reverse these deficits. This was assessed through behavioral tests such as contextual fear conditioning and electrophysiological measurements of long-term potentiation (LTP), a cellular correlate of learning and memory.

Pharmacokinetics

This compound is an orally active and brain-permeable compound. Pharmacokinetic studies have been conducted in rats, providing insights into its absorption, distribution, and half-life.

| Species | Route | Bioavailability (%) | T½ (hours) | Brain/Plasma Ratio |

| Rat | Oral | 15-24 | 7.1 | 0.5 - 0.8 |

Table 2: Pharmacokinetic Parameters of this compound in Rats

Clinical Development and Discontinuation

This compound progressed to Phase I clinical trials in healthy volunteers. These studies involved multiple ascending dose designs and demonstrated peripheral target engagement, as evidenced by a prolonged suppression of glycogen synthase activity in blood mononuclear cells. However, the clinical development of this compound was discontinued. The termination was due to safety concerns arising from preclinical toxicology studies, which revealed severe histopathological changes in the gallbladder of dogs following chronic dosing.

Experimental Protocols

In Vitro GSK-3 Inhibition Assay (Scintillation Proximity Assay)

This assay is a common method to determine the in vitro potency of GSK-3 inhibitors.

Methodology:

-

Assay Components: The assay is typically performed in a 96-well plate and includes recombinant human GSK-3 (a mix of α and β isoforms), a biotinylated peptide substrate, the test inhibitor (this compound), and an assay buffer.

-

Initiation: The reaction is initiated by the addition of [γ-³³P]ATP.

-

Incubation: The reaction mixture is incubated at room temperature to allow for the phosphorylation of the substrate by GSK-3.

-

Termination: The reaction is stopped by the addition of a stop solution containing EDTA and streptavidin-coated scintillation proximity assay (SPA) beads.

-

Detection: The biotinylated and phosphorylated substrate binds to the SPA beads, bringing the ³³P in close proximity to the scintillant in the beads, which results in the emission of light that is quantified by a scintillation counter. The inhibitory effect of this compound is determined by the reduction in the scintillation signal.

In Vitro Tau Phosphorylation Assay (Western Blot)

This assay assesses the ability of this compound to inhibit tau phosphorylation in a cellular context.

Methodology:

-

Cell Culture and Treatment: 3T3 fibroblasts stably expressing human four-repeat tau are cultured and treated with varying concentrations of this compound.

-

Cell Lysis and Protein Quantification: After treatment, cells are lysed, and the total protein concentration is determined.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated tau (e.g., AT8, PHF-1), total tau, and a loading control (e.g., β-actin). Subsequently, the membrane is incubated with appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies.

-

Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system, and the band intensities are quantified to determine the ratio of phosphorylated tau to total tau.

In Vivo MK-801-Induced Cognitive Deficit Model

This model is used to evaluate the efficacy of compounds in reversing chemically-induced cognitive impairment.

Methodology:

-

Animal Model: Male C57BL/6 mice are commonly used.

-

Drug Administration: Mice receive subchronic oral administration of this compound or vehicle for a specified period (e.g., several days).

-

Induction of Cognitive Deficit: On the day of behavioral testing, mice are administered MK-801 (typically 0.1-0.3 mg/kg, intraperitoneally) to induce cognitive impairment.

-

Contextual Fear Conditioning:

-

Training: Mice are placed in a novel conditioning chamber and, after a period of exploration, receive a mild footshock.

-

Testing: On a subsequent day, mice are returned to the same chamber, and their freezing behavior (a measure of fear memory) is recorded.

-

-

Long-Term Potentiation (LTP) Measurement:

-

Slice Preparation: Hippocampal slices are prepared from the brains of the treated mice.

-

Electrophysiology: Field excitatory postsynaptic potentials (fEPSPs) are recorded from the CA1 region of the hippocampus following stimulation of the Schaffer collaterals. LTP is induced by a high-frequency stimulation protocol, and the potentiation of the fEPSP slope is measured.

-

Signaling Pathway: GSK-3β in the Wnt/β-catenin Pathway

This compound, by inhibiting GSK-3β, has a significant impact on the Wnt/β-catenin signaling pathway. In the absence of a Wnt signal, GSK-3β phosphorylates β-catenin, marking it for ubiquitination and subsequent proteasomal degradation. Inhibition of GSK-3β by this compound prevents this phosphorylation, leading to the stabilization and accumulation of β-catenin in the cytoplasm. This stabilized β-catenin can then translocate to the nucleus, where it acts as a transcriptional co-activator, leading to the expression of Wnt target genes.

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of GSK-3β with demonstrated efficacy in preclinical models of cognitive impairment. Its ability to reduce tau phosphorylation and rescue synaptic plasticity deficits underscores the therapeutic potential of targeting GSK-3β in Alzheimer's disease. While its clinical development was halted due to safety concerns in preclinical toxicology studies, the wealth of data generated for this compound continues to be a valuable resource for the scientific community. The detailed methodologies and data presented in this guide are intended to aid researchers in the design and interpretation of studies aimed at developing novel GSK-3 inhibitors for the treatment of neurodegenerative diseases.

References

AZD1080 and its Effect on Synaptic Plasticity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

AZD1080 is a potent and selective, orally active, and brain-permeable inhibitor of Glycogen Synthase Kinase-3 (GSK-3).[1][2] Developed by AstraZeneca, it was investigated for its therapeutic potential in neurodegenerative diseases, particularly Alzheimer's disease and other tauopathies.[1][3] The primary mechanism of action of this compound revolves around the inhibition of GSK-3, a key enzyme implicated in the hyperphosphorylation of tau protein, a hallmark of Alzheimer's disease, and a critical regulator of synaptic plasticity.[3] Preclinical studies demonstrated the ability of this compound to rescue synaptic plasticity deficits in rodent models and inhibit tau phosphorylation. Despite promising preclinical data and successful target engagement in Phase I clinical trials, the development of this compound was discontinued due to safety concerns that arose during chronic dosing in animal studies. This guide provides an in-depth overview of the preclinical data on this compound's impact on synaptic plasticity, its mechanism of action, and the experimental protocols utilized in its evaluation.

Mechanism of Action: GSK-3 Inhibition

This compound functions as an ATP-competitive inhibitor of both GSK-3 isoforms, GSK-3α and GSK-3β, with a higher selectivity for GSK-3β. GSK-3 is a constitutively active serine/threonine kinase that plays a crucial role in a multitude of cellular processes, including metabolism, cell proliferation, and apoptosis. In the central nervous system, GSK-3 is a key regulator of neuronal function, and its hyperactivity has been linked to the pathophysiology of several neurodegenerative and psychiatric disorders.

The inhibitory activity of this compound on human GSK-3α and GSK-3β has been quantified with Ki values of 6.9 nM and 31 nM, respectively. The compound exhibits more than 14-fold selectivity against other kinases such as CDK2, CDK5, CDK1, and Erk2. By binding to the ATP pocket of GSK-3, this compound prevents the phosphorylation of its downstream substrates, including the tau protein.

Quantitative Data on the Effects of this compound

The preclinical efficacy of this compound was evaluated in various in vitro and in vivo models. The following tables summarize the key quantitative findings.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | Assay Type | Parameter | Value | Reference |

| Human GSK-3α | Cell-free assay | Ki | 6.9 nM | |

| Human GSK-3β | Cell-free assay | Ki | 31 nM | |

| Tau Phosphorylation | Cells expressing human tau | IC50 | 324 nM |

Table 2: In Vivo Effects of this compound in Rodent Models

| Model | Treatment | Key Finding | Quantitative Effect | Reference |

| Rat Brain | Acute oral administration | Inhibition of Tau Phosphorylation | Dose-dependent | |

| Rat Brain | Acute oral administration (10 µmol/kg) | Reduction of phosphorylated to total glycogen synthase (GS) ratio | 49% maximal inhibition at 2 hours post-dosing | |

| MK-801-induced deficit mouse model | Subchronic administration of this compound | Reversal of Long-Term Potentiation (LTP) deficits | Statistically significant reversal (exact percentage not specified in available literature) | |

| MK-801-induced deficit mouse model | Subchronic administration of this compound | Reversal of cognitive deficits | Statistically significant improvement in cognitive tests (specific test and scores not detailed) |

Experimental Protocols

The following sections detail the methodologies employed in the key preclinical studies of this compound.

In Vitro Kinase Inhibition Assay

-

Objective: To determine the inhibitory potency (Ki) of this compound against human GSK-3α and GSK-3β.

-

Methodology: A GSK-3 scintillation proximity assay was utilized. The experiments were conducted in duplicate with ten different concentrations of this compound in clear-bottomed microtiter plates. The assay measures the competition between this compound and ATP for binding to the active site of the GSK-3 enzyme.

Cellular Tau Phosphorylation Assay

-

Objective: To assess the ability of this compound to inhibit tau phosphorylation in a cellular context.

-

Methodology: Cells engineered to express human tau protein were treated with varying concentrations of this compound. The levels of phosphorylated tau were then measured using standard molecular biology techniques, such as Western blotting or ELISA, to determine the half-maximal inhibitory concentration (IC50).

MK-801-Induced Synaptic Plasticity Deficit Model

-

Objective: To evaluate the efficacy of this compound in rescuing deficits in synaptic plasticity.

-

Animal Model: Mice were used for this study.

-

Induction of Deficit: The NMDA receptor antagonist MK-801 was administered to the mice to induce deficits in long-term potentiation (LTP), a cellular correlate of learning and memory.

-

Treatment: this compound was administered subchronically (i.e., over an extended period). A key finding was that acute (single-dose) administration did not reverse the deficits.

-

Outcome Measures:

-

Electrophysiology: Long-term potentiation (LTP) was measured in hippocampal slices from the treated and control animals. Field excitatory postsynaptic potentials (fEPSPs) were recorded to assess the strength of synaptic transmission.

-

Cognitive Testing: A cognitive test was performed to assess the impact of this compound on learning and memory. The specific behavioral test used is not detailed in the available literature.

-

Signaling Pathways and Experimental Workflows

GSK-3 Signaling Pathway in Synaptic Plasticity

Glycogen Synthase Kinase-3 (GSK-3) is a critical downstream effector in multiple signaling pathways that regulate synaptic plasticity. Its activity is modulated by upstream signals, and in turn, it phosphorylates a wide range of substrates that influence neuronal function. Hyperactivity of GSK-3 is generally associated with a shift towards long-term depression (LTD) and a suppression of long-term potentiation (LTP).

References

Investigating the therapeutic potential of AZD1080 in Alzheimer's

An In-depth Technical Guide on the Therapeutic Potential of AZD1080 in Alzheimer's Disease

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau protein. Glycogen synthase kinase-3β (GSK-3β) has been identified as a critical kinase in the pathogenesis of AD, as it plays a central role in tau phosphorylation and has been implicated in Aβ production and synaptic dysfunction.[1] This has positioned GSK-3β as a key therapeutic target. This compound is a potent, selective, orally active, and brain-permeable small molecule inhibitor of GSK-3.[2][3] Preclinical studies demonstrated its ability to reduce tau phosphorylation in vitro and in vivo, reverse cognitive deficits, and rescue synaptic plasticity deficits in rodent models.[4][5] Furthermore, a Phase I clinical trial in healthy volunteers confirmed peripheral target engagement. Despite these promising early-stage results, the clinical development of this compound was discontinued, reportedly due to toxicity concerns. This technical guide provides a comprehensive overview of the therapeutic potential of this compound, detailing its mechanism of action, summarizing key preclinical and clinical data, and outlining the experimental protocols employed in its evaluation.

The Role of GSK-3β in Alzheimer's Disease Pathogenesis

Glycogen synthase kinase-3 (GSK-3) is a serine/threonine kinase that exists in two isoforms, GSK-3α and GSK-3β, with the latter being highly implicated in AD pathology. Over-activation of GSK-3β is linked to several hallmark features of the disease:

-

Tau Hyperphosphorylation: GSK-3β is the primary kinase responsible for phosphorylating the tau protein at multiple sites. Hyperphosphorylated tau detaches from microtubules, leading to microtubule instability, impaired axonal transport, and the aggregation of tau into paired helical filaments, the main component of NFTs.

-

Amyloid-β Production: Increased GSK-3β activity can influence the processing of the amyloid precursor protein (APP), favoring the production of the neurotoxic Aβ peptide.

-

Synaptic Dysfunction: GSK-3β is a key regulator of synaptic plasticity. Its over-activity can impair long-term potentiation (LTP), a cellular correlate of learning and memory, thereby contributing to the cognitive decline observed in AD.

Given its central role in these pathological processes, inhibiting GSK-3β has emerged as a promising disease-modifying strategy for Alzheimer's disease.

Preclinical Profile of this compound

This compound was developed by AstraZeneca as a selective inhibitor of GSK-3, demonstrating favorable potency and brain permeability in preclinical models.

In Vitro Potency and Selectivity

This compound is a potent ATP-competitive inhibitor of both human GSK-3 isoforms. Its selectivity was established against a panel of other kinases, showing a significantly lower affinity for cyclin-dependent kinases (CDKs) and extracellular signal-regulated kinase 2 (Erk2). In a cellular context, this compound effectively inhibited the phosphorylation of tau in cells engineered to express human tau.

| Parameter | Value | Assay Type | Reference |

| GSK-3α (human) | Ki = 6.9 nM | Recombinant Enzyme Assay | |

| GSK-3β (human) | Ki = 31 nM | Recombinant Enzyme Assay | |

| Tau Phosphorylation | IC50 = 324 nM | Human Tau-Expressing Cells | |

| Selectivity vs. cdk5 | >14-fold | Recombinant Enzyme Assay | |

| Selectivity vs. cdk2 | >37-fold | Recombinant Enzyme Assay | |

| Selectivity vs. cdk1 | >64-fold | Recombinant Enzyme Assay |

In Vivo Pharmacokinetics and Pharmacodynamics

Pharmacokinetic studies in rats revealed good oral bioavailability and central nervous system (CNS) penetration. Following oral administration, this compound demonstrated dose-dependent target engagement in the brain.

| Parameter | Value | Species | Reference |

| Oral Bioavailability | 15 - 24% | Rat | |

| Half-life (t½) | 7.1 hours | Rat | |

| Brain/Plasma Ratio | 0.5 - 0.8 | Rat |

Pharmacodynamic studies confirmed that acute oral treatment with this compound led to a significant, dose-dependent reduction of the phosphorylated-to-total glycogen synthase (GS) ratio in the rat brain, a key downstream marker of GSK-3 activity.

Efficacy in Rodent Models of AD

The therapeutic potential of this compound was assessed in rodent models designed to mimic the synaptic and cognitive deficits of AD. Subchronic, but not acute, administration of this compound was shown to reverse cognitive deficits induced by the NMDA receptor antagonist MK-801 in mice. This treatment regimen also rescued deficits in long-term potentiation (LTP) in hippocampal slices, suggesting that longer-term inhibition of GSK-3 is required to restore synaptic plasticity.

| Model | Treatment | Key Finding | Reference |

| MK-801 Induced Cognitive Deficit (Mice) | Subchronic oral this compound (4 or 15 µmol/kg) | Significantly blocked memory deficit. | |

| MK-801 Induced Synaptic Deficit (Mice) | Subchronic oral this compound | Reversed deficits in hippocampal LTP. | |

| Tau Phosphorylation (Rats) | Acute oral this compound (1, 3, or 10 µmol/kg) | Dose-dependent inhibition of tau phosphorylation. |

Clinical Development and Discontinuation

Based on its strong preclinical profile, this compound advanced into a Phase I clinical trial.

Phase I Clinical Studies

A randomized, multiple ascending dose study was conducted in healthy volunteers. The trial successfully demonstrated peripheral target engagement, a crucial proof-of-mechanism endpoint. A prolonged suppression of glycogen synthase activity was observed in peripheral blood mononuclear cells, consistent with the preclinical data suggesting a durable pharmacodynamic effect.

Discontinuation of Development

Despite successfully demonstrating target engagement in humans, the development of this compound was halted. While the specific details from the sponsor are limited, literature suggests the discontinuation was due to the emergence of off-target toxicity, with some sources citing nephrotoxicity or effects on the cytoskeleton. This outcome highlights a significant challenge in targeting GSK-3, a kinase involved in numerous fundamental cellular processes, which can lead to a narrow therapeutic window.

Summary and Future Perspective

This compound represents a well-characterized, potent, and brain-penetrant GSK-3 inhibitor that showed significant promise in preclinical models of Alzheimer's disease. It successfully validated the hypothesis that inhibiting GSK-3 could reduce tau pathology and restore synaptic function. The confirmation of target engagement in a Phase I clinical trial was a critical milestone. However, its discontinuation underscores the significant safety and tolerability hurdles associated with inhibiting a ubiquitous and pleiotropic kinase like GSK-3.

The experience with this compound and other GSK-3 inhibitors suggests that future efforts in this area may require developing inhibitors with greater isoform selectivity (GSK-3β vs. GSK-3α), exploring non-ATP competitive or allosteric mechanisms to achieve more nuanced modulation, or identifying patient populations where the therapeutic window might be wider. The data generated for this compound remains a valuable resource for understanding the therapeutic potential and challenges of targeting GSK-3 in neurodegenerative diseases.

Appendix: Experimental Protocols

A.1. GSK-3 Kinase Inhibition Assay (Scintillation Proximity Assay)

-

Objective: To determine the in vitro potency (Ki) of this compound against recombinant human GSK-3α and GSK-3β.

-

Principle: A biotinylated peptide substrate is phosphorylated by GSK-3 in the presence of [γ-³³P]-ATP. The phosphorylated peptide is captured by streptavidin-coated SPA beads, bringing the radiolabel into proximity to the scintillant, generating a light signal.

-

Methodology:

-

Reactions are performed in 96-well plates. Each well contains assay buffer, recombinant human GSK-3α or GSK-3β, a pre-phosphorylated peptide substrate (e.g., GS-2), and [γ-³³P]-ATP.

-

This compound is added in a 10-point concentration gradient (e.g., 0.1 nM to 10 µM) in duplicate.

-

The reaction is initiated by the addition of the enzyme and incubated at room temperature for 60 minutes.

-

The reaction is terminated by the addition of a stop buffer containing EDTA and streptavidin-coated SPA beads.

-

Plates are sealed and incubated for 30 minutes to allow bead settling.

-

Radioactivity is quantified using a microplate scintillation counter.

-

Data are normalized to controls (DMSO for 0% inhibition, a broad-spectrum kinase inhibitor for 100% inhibition) and IC50 values are calculated using a four-parameter logistic fit. Ki values are derived from the IC50 using the Cheng-Prusoff equation.

-

A.2. Cellular Tau Phosphorylation Assay

-

Objective: To determine the functional potency (IC50) of this compound in inhibiting tau phosphorylation in a cellular context.

-

Methodology:

-

A stable cell line (e.g., SH-SY5Y neuroblastoma) overexpressing full-length human tau (hTau441) is used.

-

Cells are plated in 96-well plates and allowed to adhere overnight.

-

Cells are treated with a concentration gradient of this compound (e.g., 1 nM to 30 µM) for 2-4 hours.

-

Following treatment, cells are lysed, and protein concentration is determined.

-

Phosphorylated tau (at specific epitopes like pS396 or AT8) and total tau levels are quantified using a sandwich ELISA or Western Blot.

-

The ratio of phosphorylated tau to total tau is calculated for each concentration.

-

Data are normalized to vehicle-treated controls, and the IC50 value is determined by non-linear regression analysis.

-

A.3. MK-801-Induced Cognitive Deficit Model

-

Objective: To assess the ability of this compound to reverse cognitive impairment in mice.

-

Animal Model: Male C57BL/6 mice.

-

Methodology:

-

Treatment: Mice are treated subchronically with vehicle or this compound (e.g., 4 and 15 µmol/kg, p.o.) once daily for 3-5 days.

-

Induction of Deficit: On the final day of treatment, 30 minutes after the last this compound dose, mice are administered the non-competitive NMDA receptor antagonist MK-801 (0.2 mg/kg, i.p.) to induce a cognitive deficit. Control groups receive saline.

-

Behavioral Testing (Contextual Fear Conditioning):

-

Training: 30 minutes after MK-801 injection, mice are placed in a conditioning chamber and receive a series of foot shocks (e.g., 2 shocks, 0.5 mA, 2 sec) paired with the context of the chamber.

-

Testing: 24 hours later, mice are returned to the same chamber without any shocks. Freezing behavior (a measure of fear memory) is recorded for 5 minutes.

-

-

Analysis: The percentage of time spent freezing is compared across treatment groups. A significant increase in freezing in the this compound + MK-801 group compared to the vehicle + MK-801 group indicates reversal of the cognitive deficit.

-

References

- 1. Glycogen synthase kinase-3 signaling in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. alzped.nia.nih.gov [alzped.nia.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound, a novel GSK3 inhibitor, rescues synaptic plasticity deficits in rodent brain and exhibits peripheral target engagement in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

AZD1080: A Deep Dive into its Effects on GSK-3 Downstream Targets

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the effects of AZD1080, a potent and selective inhibitor of Glycogen Synthase Kinase-3 (GSK-3), on its key downstream targets. This document consolidates quantitative data, details experimental methodologies, and illustrates relevant biological pathways and workflows to support further research and development in this area.

Core Mechanism of Action

This compound is an orally active, brain-permeable small molecule that selectively inhibits both isoforms of GSK-3, GSK-3α and GSK-3β, by binding to the ATP pocket of the kinase.[1] This inhibition prevents the phosphorylation of a multitude of downstream substrates, thereby modulating various cellular signaling pathways. GSK-3 is a critical kinase implicated in a range of pathologies, including neurodegenerative diseases like Alzheimer's disease, making its inhibitors like this compound a subject of intense research.[2][3]

Quantitative Analysis of this compound Activity

The following tables summarize the key quantitative data regarding the inhibitory potency and effects of this compound on GSK-3 and its downstream targets.

| Target | Parameter | Value | Assay Type | Reference |

| Human GSK-3α | Ki | 6.9 nM | Cell-free kinase assay | [4] |

| Human GSK-3β | Ki | 31 nM | Cell-free kinase assay | [4] |

| Human GSK-3α | pKi (IC50) | 8.2 (6.9 nM) | Recombinant enzyme assay | |

| Human GSK-3β | pKi (IC50) | 7.5 (31 nM) | Recombinant enzyme assay | |

| Tau Phosphorylation | IC50 | 324 nM | Cell-based assay (3T3 fibroblasts expressing human tau) |

Table 1: In Vitro Inhibitory Activity of this compound

| Experimental Model | Treatment | Effect | Reference |

| C57BL/6 mice (in vivo) | Acute oral treatment (10 µmol/kg) | 49% maximal reduction of the phosphorylated to total glycogen synthase (GS) ratio at 2 hours post-dosing. | |

| Healthy human volunteers (Phase I) | Multiple ascending doses | Prolonged suppression of glycogen synthase activity in blood mononuclear cells. | |

| Rat brain (in vivo) | Oral administration | Inhibition of tau phosphorylation. |

Table 2: In Vivo and Clinical Effects of this compound on Downstream Targets

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental approaches discussed, the following diagrams have been generated using Graphviz.

Caption: GSK-3 signaling pathway and the inhibitory action of this compound.

Caption: Workflow for a typical GSK-3 kinase inhibition assay.

Detailed Experimental Protocols

In Vitro GSK-3 Kinase Inhibition Assay (Scintillation Proximity Assay)

This protocol is based on the methodology described for determining the Ki and IC50 values of this compound.

Materials:

-

Recombinant human GSK-3α and GSK-3β

-

Biotinylated peptide substrate (e.g., biotin-AAEELDSRAGS(PO3H2)PQL)

-

Assay Buffer (e.g., 12 mM MOPS, pH 7.0, 0.3 mM EDTA, 0.01% β-mercaptoethanol, 0.004% Brij 35, 0.5% glycerol, 0.5 µg/µL BSA)

-

This compound (serially diluted)

-

[γ-33P]ATP and unlabeled ATP

-

50 mM Mg(Ac)2

-

Stop Solution (5 mM EDTA, 50 µM ATP, 0.1% Triton X-100, and streptavidin-coated SPA beads)

-

Clear-bottomed microtiter plates

-

Liquid scintillation counter

Procedure:

-

In a clear-bottomed microtiter plate, add the recombinant human GSK-3 enzyme, biotinylated peptide substrate, and assay buffer.

-

Add various concentrations of this compound to the wells in duplicate.

-

Pre-incubate the mixture for 10-15 minutes at room temperature.

-

Initiate the kinase reaction by adding a mixture of [γ-33P]ATP and unlabeled ATP in 50 mM Mg(Ac)2 to a final ATP concentration of 1 µM.

-

Incubate the reaction for 20 minutes at room temperature.

-

Terminate the reaction by adding the stop solution. The streptavidin-coated SPA beads will bind to the biotinylated substrate.

-

Incubate for an additional 6 hours to allow for bead settling.

-

Measure the radioactivity in each well using a liquid scintillation counter. The signal is proportional to the amount of phosphorylated substrate.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell-Based Tau Phosphorylation Assay

This protocol is based on the methodology used to assess the effect of this compound on tau phosphorylation in a cellular context.

Materials:

-

3T3 fibroblasts stably expressing 4-repeat human tau protein

-

Cell culture medium and reagents

-

This compound

-

Lysis buffer

-

Antibodies:

-

Primary antibody against phosphorylated tau (e.g., AT8, PHF-1)

-

Primary antibody against total tau

-

Secondary antibodies conjugated to a detectable marker (e.g., HRP)

-

-

Western blotting equipment and reagents

Procedure:

-

Culture the 3T3-tau cells to a suitable confluency in multi-well plates.

-

Treat the cells with varying concentrations of this compound for a specified period (e.g., 0-8 hours).

-

Lyse the cells to extract total protein.

-

Determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody against phosphorylated tau.

-

Wash the membrane and incubate with the appropriate secondary antibody.

-

Detect the signal using a suitable detection reagent (e.g., chemiluminescence).

-

Strip the membrane and re-probe with an antibody against total tau to normalize the data.

-

Quantify the band intensities to determine the ratio of phosphorylated tau to total tau at different this compound concentrations.

Impact on Key Downstream Targets

Tau Protein

GSK-3 is a primary kinase responsible for the phosphorylation of the microtubule-associated protein tau. Hyperphosphorylation of tau leads to its dissociation from microtubules and the formation of neurofibrillary tangles, a pathological hallmark of Alzheimer's disease. This compound has been shown to inhibit tau phosphorylation in both cellular models expressing human tau and in the brains of rats following oral administration. This suggests its potential as a disease-modifying agent in tauopathies.

β-catenin

β-catenin is a crucial component of the Wnt signaling pathway. In the absence of a Wnt signal, GSK-3 phosphorylates β-catenin, marking it for ubiquitination and proteasomal degradation. Inhibition of GSK-3 by this compound is expected to lead to the stabilization and accumulation of β-catenin, which can then translocate to the nucleus and activate gene transcription. While the direct quantitative effect of this compound on β-catenin levels is not extensively detailed in the provided search results, its mechanism of action implies a stabilizing effect.

Glycogen Synthase

Glycogen synthase (GS) is the namesake substrate of GSK-3. Phosphorylation of GS by GSK-3 leads to its inactivation, thereby inhibiting glycogen synthesis. This compound treatment leads to a dose-dependent decrease in the ratio of phosphorylated (inactive) to total GS. This has been demonstrated in preclinical models and, importantly, in humans, where a prolonged suppression of GS activity was observed in peripheral blood mononuclear cells, serving as a key biomarker of target engagement.

Conclusion

This compound is a well-characterized GSK-3 inhibitor with demonstrated efficacy in modulating the phosphorylation state and activity of key downstream targets, including tau, β-catenin, and glycogen synthase. The data presented in this guide highlight its potential as a therapeutic agent, particularly in the context of neurodegenerative diseases. The detailed protocols and pathway diagrams provide a valuable resource for researchers in this field. It is important to note that while preclinical and Phase I studies have shown promise, the clinical development of this compound for neurodegenerative diseases has been discontinued. Nevertheless, the study of this compound continues to provide valuable insights into the roles of GSK-3 in health and disease.

References

AZD1080: A Researcher's Guide to Investigating Glycogen Synthase Kinase-3 Function

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Glycogen Synthase Kinase-3 (GSK-3) is a constitutively active serine/threonine kinase that plays a pivotal role in a multitude of cellular processes, including glycogen metabolism, cell proliferation, apoptosis, and neuronal function.[1][2] Its dysregulation has been implicated in the pathogenesis of numerous diseases, including Alzheimer's disease, bipolar disorder, and cancer.[3] AZD1080 is a potent and selective, orally active, and brain-permeable inhibitor of GSK-3, making it an invaluable research tool for elucidating the multifaceted functions of this critical enzyme. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key quantitative data, detailed experimental protocols for its use in studying GSK-3 function, and visualizations of relevant signaling pathways and experimental workflows.

Mechanism of Action

This compound is an ATP-competitive inhibitor of GSK-3, targeting both isoforms, GSK-3α and GSK-3β. By binding to the ATP-binding pocket of the kinase, this compound prevents the phosphorylation of downstream substrates. This inhibitory action allows researchers to probe the physiological and pathological roles of GSK-3 signaling in various in vitro and in vivo models.

Quantitative Data

The following tables summarize the key quantitative parameters of this compound, providing a quick reference for its potency and selectivity.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | Ki (nM) | pKi | IC50 (nM) |

| Human GSK-3α | 6.9 | 8.2 | - |

| Human GSK-3β | 31 | 7.5 | - |

| Tau Phosphorylation (in cells) | - | - | 324 |

Table 2: Selectivity of this compound Against Other Kinases

| Kinase | pKi | Fold Selectivity vs. GSK-3β |

| Cdk5 | 6.4 | >14-fold |

| Cdk2 | 5.9 | >14-fold |

| Cdk1 | 5.7 | >14-fold |

| Erk2 | <5.0 | >14-fold |

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing this compound to investigate GSK-3 function.

In Vitro GSK-3 Kinase Activity Assay (Scintillation Proximity Assay)

This assay measures the direct inhibitory effect of this compound on GSK-3 activity.

Materials:

-

Recombinant human GSK-3 (equal mix of α and β isoforms)

-

Biotinylated peptide substrate (e.g., biotin-AAEELDSRAGS(PO3H2)PQL)

-

[γ-33P]ATP

-

Unlabeled ATP

-

Assay Buffer (12 mM MOPS, pH 7.0, 0.3 mM EDTA, 0.01% β-mercaptoethanol, 0.004% Brij 35, 0.5% glycerol, 0.5 μg/25 μl BSA)

-

Stop Solution (5 mM EDTA, 50 μM ATP, 0.1% Triton X-100)

-

Streptavidin-coated Scintillation Proximity Assay (SPA) beads

-

Clear-bottomed microtiter plates

-

Liquid scintillation counter

Procedure:

-

Prepare a dilution series of this compound in the assay buffer.

-

In a clear-bottomed microtiter plate, add 6 milliunits of recombinant human GSK-3 and the biotinylated peptide substrate to a final concentration of 2 μM in the assay buffer.

-

Add the different concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO).

-

Pre-incubate the plate for 10-15 minutes at room temperature.

-

Initiate the kinase reaction by adding a mixture of [γ-33P]ATP (0.04 μCi) and unlabeled ATP to a final concentration of 1 μM in 50 mM Mg(Ac)2. The final assay volume should be 25 μl.

-

Incubate for 20 minutes at room temperature.

-

Terminate the reaction by adding 25 μl of stop solution containing streptavidin-coated SPA beads (0.25 mg).

-

Incubate for at least 6 hours to allow the beads to settle.

-

Determine the radioactivity in a liquid scintillation counter.

-

Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.

Cell-Based Tau Phosphorylation Assay (Western Blot)

This protocol assesses the ability of this compound to inhibit GSK-3-mediated tau phosphorylation in a cellular context.

Materials:

-

Cell line expressing human tau (e.g., 3T3 fibroblasts stably expressing 4-repeat human tau)

-

Cell culture medium and reagents

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

Nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies:

-

Phospho-tau specific antibody (e.g., AT8 for pSer202/pThr205, PHF-1 for pSer396/pSer404)

-

Total tau antibody

-

Loading control antibody (e.g., β-actin or GAPDH)

-

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Plate the tau-expressing cells and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a specified time (e.g., 2-8 hours). Include a vehicle control.

-

Lyse the cells in lysis buffer and quantify the protein concentration using a BCA assay.

-

Prepare protein lysates for SDS-PAGE by adding Laemmli buffer and boiling.

-

Load equal amounts of protein per lane on an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-tau overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Strip the membrane and re-probe with the total tau and loading control antibodies.

-

Quantify the band intensities and normalize the phospho-tau signal to total tau and the loading control.

In Vivo Model of Cognitive Deficit (MK-801-induced)

This protocol describes the use of this compound to investigate the role of GSK-3 in cognitive function using a mouse model of NMDA receptor hypofunction.

Materials:

-

Male C57BL/6 mice (8-12 weeks old)

-

This compound

-

MK-801 (Dizocilpine)

-

Vehicle for this compound (e.g., water with 0.5% ascorbic acid, 0.01% EDTA, pH 2.0)

-

Saline

-

Y-maze apparatus

Procedure:

-

Drug Administration:

-

Administer this compound (e.g., 4 or 15 μmol/kg) or vehicle by oral gavage.

-

Administration can be acute (single dose) or sub-chronic (e.g., twice daily for 3 days).

-

30 minutes after the final this compound/vehicle administration, administer MK-801 (e.g., 0.15 mg/kg, i.p.) or saline.

-

-

Y-Maze Test (Spontaneous Alternation):

-

The Y-maze test is used to assess spatial working memory.

-

20-30 minutes after the MK-801/saline injection, place the mouse in the center of the Y-maze.

-

Allow the mouse to freely explore the three arms of the maze for a set period (e.g., 8 minutes).

-

Record the sequence of arm entries.

-

An alternation is defined as consecutive entries into all three arms without repetition.

-

Calculate the percentage of spontaneous alternation: (Number of alternations / (Total number of arm entries - 2)) x 100.

-

-

Data Analysis:

-

Compare the percentage of spontaneous alternation between the different treatment groups using appropriate statistical analysis (e.g., ANOVA).

-

Visualizations

The following diagrams illustrate key signaling pathways and experimental workflows related to GSK-3 and this compound.

Caption: GSK-3 signaling in Wnt pathway and Tau phosphorylation.

Caption: In Vitro Experimental Workflows for this compound.

Caption: In Vivo Experimental Workflow for this compound.

References

- 1. Glycogen synthesis and beyond, a comprehensive review of GSK3 as a key regulator of metabolic pathways and a therapeutic target for treating metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | GSK-3: Functional Insights from Cell Biology and Animal Models [frontiersin.org]

- 3. journals.biologists.com [journals.biologists.com]

The Potential of AZD1080 in Glioblastoma Multiforme Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glioblastoma multiforme (GBM) remains one of the most aggressive and challenging-to-treat primary brain tumors. Standard-of-care, comprising surgical resection followed by radiation and chemotherapy with temozolomide, offers limited efficacy, highlighting the urgent need for novel therapeutic strategies. One promising avenue of investigation is the inhibition of Glycogen Synthase Kinase 3 (GSK-3), a serine/threonine kinase implicated in a multitude of cellular processes dysregulated in cancer. AZD1080, a potent and selective GSK-3 inhibitor, has emerged as a candidate for exploration in GBM. This technical guide provides an in-depth overview of the preclinical rationale and methodologies for investigating the potential of this compound in glioblastoma research.

Mechanism of Action: Targeting the GSK-3 Signaling Hub

GSK-3 is a constitutively active kinase that is inhibited by upstream signals, most notably through the PI3K/Akt pathway, which leads to the phosphorylation of GSK-3β at Ser9, rendering it inactive. In many cancers, including glioblastoma, the PI3K/Akt pathway is hyperactivated, leading to the suppression of GSK-3 activity. However, the role of GSK-3 in cancer is complex and context-dependent. In GBM, inhibiting the remaining GSK-3 activity has been shown to impact multiple oncogenic processes.

The inhibition of GSK-3 by compounds such as this compound can lead to:

-

Induction of Apoptosis: GSK-3 inhibition can promote programmed cell death in glioma cells through various mechanisms, including the destabilization of centrosomes, leading to mitotic catastrophe.[1][2] It can also affect the expression of pro- and anti-apoptotic proteins.

-

Inhibition of Invasion and Migration: GSK-3 is involved in the regulation of cell motility. Preclinical studies suggest that inhibiting GSK-3 can block glioblastoma cell migration.

-

Modulation of Stemness: GSK-3 inhibition has been shown to induce differentiation in glioma stem-like cells, potentially depleting the reservoir of tumor-initiating cells.

-

Sensitization to Standard Therapies: There is evidence to suggest that GSK-3 inhibition can enhance the efficacy of both radiation and temozolomide, the cornerstones of current GBM treatment.

Quantitative Data Summary

| Cell Line | Type | IC50 (µM) for AZD2858 | Citation |

| U87 | Established Glioblastoma Cell Line | ~1.0 - 2.0 | [2] |

| U251 | Established Glioblastoma Cell Line | ~2.0 - 4.0 | [2] |

| GBM1 | Patient-Derived Glioma Stem Cell | ~4.0 - 6.0 | [2] |

| GBM4 | Patient-Derived Glioma Stem Cell | ~6.0 - 7.0 | |

| Normal Human Astrocytes (NHA) | Normal Brain Cells (dividing) | ~2.9 | |

| Neural Progenitor Cells (NP1) | Normal Brain Cells (dividing) | ~2.5 |

Table 1: In Vitro Cytotoxicity of the GSK-3 Inhibitor AZD2858 in Glioblastoma and Normal Brain Cells.

| Animal Model | Treatment | Outcome | Citation |

| Orthotopic Glioblastoma Xenograft (U87 cells) | AZD2858 | Significant tumor growth delay compared to untreated controls. | |

| Orthotopic Glioblastoma Xenograft (U87 cells) | AZD2858 + Radiation | Enhanced cytotoxic effect and tumor growth delay compared to either treatment alone. |

Table 2: In Vivo Efficacy of the GSK-3 Inhibitor AZD2858 in a Glioblastoma Model.

Experimental Protocols

In Vitro Cell Viability and Cytotoxicity Assay

This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound in glioblastoma cell lines.

Materials:

-

Glioblastoma cell lines (e.g., U87, U251, patient-derived GSCs)

-

Normal human astrocytes (for selectivity assessment)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound (stock solution in DMSO)

-

96-well plates

-

MTT or CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Plate reader

Procedure:

-

Seed glioblastoma cells and normal human astrocytes in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium. The final concentrations should typically range from 0.01 µM to 100 µM. Include a vehicle control (DMSO) at the same concentration as the highest drug concentration.

-

Remove the overnight culture medium from the cells and replace it with the medium containing the different concentrations of this compound.

-

Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.

-

After the incubation period, assess cell viability using the MTT or CellTiter-Glo® assay according to the manufacturer's instructions.

-

Measure the absorbance or luminescence using a plate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of cell viability against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

3D Spheroid Invasion Assay

This protocol assesses the effect of this compound on the invasive properties of glioblastoma cells in a more physiologically relevant three-dimensional model.

Materials:

-

Glioblastoma cell lines

-

Ultra-low attachment 96-well round-bottom plates

-

Complete cell culture medium

-

Basement Membrane Extract (BME) or Matrigel®

-

This compound

-

Microscope with imaging capabilities

Procedure:

-

Spheroid Formation:

-

Trypsinize and resuspend glioblastoma cells in complete medium.

-

Seed 2,000-5,000 cells per well in an ultra-low attachment 96-well round-bottom plate.

-

Centrifuge the plate at a low speed (e.g., 300 x g) for 5 minutes to facilitate cell aggregation.

-

Incubate for 48-72 hours to allow for the formation of compact spheroids.

-

-

Embedding and Treatment:

-

Carefully transfer the spheroids to a new flat-bottom 96-well plate.

-

Prepare a solution of BME or Matrigel® on ice.

-

Gently embed each spheroid in a droplet of the BME/Matrigel® solution.

-

Allow the matrix to solidify at 37°C for 30-60 minutes.

-

Overlay the matrix with complete medium containing different concentrations of this compound or a vehicle control.

-

-

Invasion Analysis:

-

Image the spheroids at time 0 and at regular intervals (e.g., 24, 48, 72 hours) using a microscope.

-

Quantify the area of invasion by measuring the total area covered by the spheroid and the invading cells at each time point.

-

Calculate the fold change in invasion area relative to the initial spheroid size for each treatment condition.

-

Western Blot Analysis of GSK-3β Signaling

This protocol is for examining the effect of this compound on the phosphorylation status of GSK-3β and the levels of its downstream targets, such as β-catenin.

Materials:

-

Glioblastoma cells

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer apparatus and PVDF membranes

-

Primary antibodies: anti-GSK-3β, anti-phospho-GSK-3β (Ser9), anti-β-catenin, anti-GAPDH (loading control)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat glioblastoma cells with this compound at various concentrations and time points.

-

Lyse the cells in RIPA buffer and quantify the protein concentration.

-

Denature the protein lysates and separate them by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize to the loading control.

Orthotopic Glioblastoma Xenograft Model

This protocol describes the in vivo evaluation of this compound's efficacy in a clinically relevant animal model.

Materials:

-

Immunocompromised mice (e.g., nude or NSG mice)

-

Glioblastoma cells (e.g., U87MG) or patient-derived xenograft cells

-

Stereotactic injection apparatus

-

This compound formulated for in vivo administration

-

Bioluminescence or MRI imaging system for tumor monitoring

Procedure:

-

Tumor Implantation:

-

Anesthetize the mice and secure them in a stereotactic frame.

-

Inject a suspension of glioblastoma cells into the desired brain region (e.g., striatum or cortex).

-

Allow the tumors to establish, which can be monitored by bioluminescence or MRI imaging.

-

-

Treatment:

-

Once tumors are established, randomize the mice into treatment groups (e.g., vehicle control, this compound alone, temozolomide alone, radiation alone, this compound + temozolomide, this compound + radiation).

-

Administer this compound via the appropriate route (e.g., oral gavage) at a predetermined dose and schedule.

-

Administer temozolomide and/or radiation according to established protocols.

-

-

Efficacy Evaluation:

-

Monitor tumor growth regularly using imaging.

-

Record animal body weight and clinical signs to assess toxicity.

-

The primary endpoint is typically overall survival.

-

At the end of the study, tumors can be harvested for histological and molecular analysis.

-

Visualizations

Signaling Pathways

Caption: Simplified GSK-3β signaling pathway in glioblastoma and the inhibitory effect of this compound.

Experimental Workflows

References

Preclinical Profile of AZD1283: A P2Y12 Receptor Antagonist

Note: Initial searches for "AZD1080" did not yield any publicly available clinical trial findings. The information presented herein pertains to AZD1283, a structurally related P2Y12 receptor antagonist. It is important to note that the clinical development of AZD1283 was reportedly discontinued due to concerns regarding the metabolic stability of its ester group. Therefore, this document summarizes the available preclinical data.

This technical guide provides a comprehensive overview of the preclinical findings for AZD1283, a potent and selective antagonist of the P2Y12 receptor. The data is intended for researchers, scientists, and drug development professionals interested in the pharmacology and preclinical characteristics of this compound.

Quantitative Preclinical Data

The following tables summarize the key quantitative data from in vitro and in vivo preclinical studies of AZD1283.

Table 1: In Vitro Pharmacology and Physicochemical Properties

| Parameter | Value | Species/System |

| P2Y12 Receptor Binding IC50 | 11 nM | Human |

| GTPγS Binding IC50 | 25 nM | Human |

| Antiplatelet Aggregation IC50 | 3.6 µM | Not specified |

| CYP2C9 Inhibition IC50 | 6.62 µM | Human |

| CYP2C19 Inhibition IC50 | 0.399 µM | Human |

| CYP3A4 (Midazolam substrate) Inhibition IC50 | 4.28 µM | Human |

| CYP3A4 (Testosterone substrate) Inhibition IC50 | 3.64 µM | Human |

Table 2: In Vitro Metabolic Stability

| Species | System | Half-life (t½) |

| Rat | Liver Microsomes | 6.08 min |

| Dog | Liver Microsomes | 201 min |

| Human | Liver Microsomes | 65.0 min |

| Mouse | Liver Microsomes | 37 min |

Table 3: In Vivo Pharmacokinetics in Rat

| Parameter | Value |

| Cmax | 25.9 ± 11 ng/mL |

| Tmax | 0.25 h |

| T½ | 1.68 ± 0.37 h |

Table 4: Antithrombotic Potency

| Parameter | Value |

| Antithrombotic EC50 | 3 µg/(kg×min) |

Experimental Protocols

Detailed methodologies for the key experiments cited are as follows:

1. P2Y12 Receptor Binding Assay: The inhibitory effect of AZD1283 on the P2Y12 receptor was determined using a competitive radioligand binding assay. The assay utilized [³³P]2-MeSADP as the radioligand competitor. The concentration of AZD1283 required to displace 50% of the radioligand was determined to calculate the IC50 value.

2. GTPγS Binding Assay: The functional antagonism of the P2Y12 receptor was assessed via a GTPγS binding assay. This assay measures the activation of G-proteins coupled to the receptor upon agonist stimulation. The ability of AZD1283 to inhibit agonist-induced [³⁵S]GTPγS binding was quantified to determine its functional IC50.

3. In Vitro Metabolic Stability in Liver Microsomes: The metabolic stability of AZD1283 was evaluated by incubating the compound with liver microsomes from different species (rat, dog, human, mouse). The disappearance of the parent compound over time was monitored by analytical techniques such as HPLC, and the half-life (t½) was calculated.

4. In Vivo Pharmacokinetic Study in Rats: Following administration of AZD1283 to rats, blood samples were collected at various time points. The plasma concentrations of AZD1283 were determined using a validated analytical method. Pharmacokinetic parameters including maximum concentration (Cmax), time to maximum concentration (Tmax), and elimination half-life (T½) were then calculated.

5. Radiosynthesis of [¹¹C]AZD1283: [¹¹C]AZD1283 was synthesized for use in PET imaging studies. The radiosynthesis involved a palladium-catalyzed cross-coupling reaction of a brominated precursor molecule with [¹¹C]HCN. The final product was purified and formulated for in vivo administration.[1]

6. In Vivo PET Imaging Studies: Dynamic PET imaging was performed in mice and a rhesus macaque following intravenous injection of [¹¹C]AZD1283. The distribution and kinetics of the radiotracer in various organs, including the brain and liver, were monitored over time.

Signaling Pathway and Experimental Workflow Visualizations

P2Y12 Receptor Signaling Pathway

The P2Y12 receptor is a G protein-coupled receptor (GPCR) that plays a crucial role in platelet activation and aggregation. Its activation by adenosine diphosphate (ADP) initiates a signaling cascade that ultimately leads to thrombus formation. AZD1283 acts as an antagonist at this receptor, blocking the downstream signaling events.

Caption: P2Y12 receptor signaling and antagonism by AZD1283.

Experimental Workflow for Preclinical Evaluation

The preclinical assessment of AZD1283 involved a series of in vitro and in vivo experiments to characterize its pharmacological and pharmacokinetic properties.

Caption: Preclinical evaluation workflow for AZD1283.

References

Methodological & Application

Application Notes and Protocols: AZD1080 for in vitro Tau Phosphorylation

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD1080 is a potent and selective inhibitor of Glycogen Synthase Kinase 3 (GSK-3), with Ki values of 6.9 nM and 31 nM for human GSK3α and GSK3β, respectively[1]. GSK-3β is a key kinase implicated in the hyperphosphorylation of the microtubule-associated protein tau, a pathological hallmark of several neurodegenerative diseases, including Alzheimer's disease[2]. By inhibiting GSK-3β, this compound reduces tau phosphorylation, making it a promising therapeutic candidate. In cellular assays using cells expressing human tau, this compound has been shown to inhibit tau phosphorylation with an IC50 of 324 nM[1].

These application notes provide detailed protocols for in vitro assays to evaluate the efficacy of this compound in reducing tau phosphorylation. The described methods include a high-throughput screening-compatible Homogeneous Time Resolved Fluorescence (HTRF) assay and a confirmatory Western blot analysis.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

| Parameter | Value | Species | Assay Conditions | Reference |

| Ki (GSK3α) | 6.9 nM | Human | Kinase Assay | [1] |

| Ki (GSK3β) | 31 nM | Human | Kinase Assay | [1] |

| IC50 (Tau Phosphorylation) | 324 nM | Human | Cellular Assay (cells expressing human tau) |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of GSK-3β-mediated tau phosphorylation and the general experimental workflow for its in vitro assessment.

Caption: GSK-3β signaling pathway and inhibition by this compound.

Caption: General experimental workflow for in vitro tau phosphorylation assay.

Experimental Protocols

Protocol 1: HTRF Assay for Tau Phosphorylation (pTau-Ser422)

This protocol describes a high-throughput, plate-based immunoassay for the quantitative measurement of tau phosphorylated at serine 422.

Materials:

-

Cell Line: Human neuroblastoma SH-SY5Y cells.

-

Culture Medium: DMEM/F12, 10% FBS, 1% Penicillin-Streptomycin.

-

Assay Plate: 96-well, white, clear-bottom tissue culture plates.

-

Compound: this compound (prepare a 10 mM stock in DMSO).

-

Reagents:

-

HTRF Phospho-Tau (Ser422) and Total Tau detection kits (containing donor and acceptor-labeled antibodies).

-

Lysis buffer provided with the HTRF kit.

-

-

Instrumentation: HTRF-compatible plate reader.

Procedure:

-

Cell Seeding:

-

Trypsinize and count SH-SY5Y cells.

-

Seed 100,000 cells per well in a 96-well plate.

-

Incubate for 24 hours at 37°C and 5% CO2.

-

-

Compound Treatment:

-

Prepare a serial dilution of this compound in culture medium. A suggested concentration range is 1 nM to 10 µM. Include a vehicle control (DMSO).

-

Carefully remove the culture medium from the wells.

-

Add 50 µL of the compound dilutions to the respective wells.

-

Incubate for 24 hours at 37°C and 5% CO2.

-

-

Cell Lysis:

-

Remove the medium containing the compound.

-

Add 50 µL of 1X supplemented lysis buffer to each well.

-

Incubate for 30 minutes at room temperature with gentle shaking.

-

-

HTRF Detection:

-

Transfer 16 µL of lysate from each well to a 384-well low volume white microplate.

-

Prepare the HTRF phospho-Tau (Ser422) and total Tau detection reagents according to the manufacturer's instructions.

-

Add 4 µL of the detection reagents to the corresponding wells.

-

Incubate overnight at room temperature, protected from light.

-

-

Data Acquisition and Analysis:

-

Read the HTRF signal on a compatible plate reader (excitation at 320 nm, emission at 620 nm and 665 nm).

-

Calculate the ratio of the 665 nm to 620 nm signals.

-

Normalize the phospho-tau signal to the total tau signal for each well.

-

Plot the normalized phospho-tau signal against the logarithm of the this compound concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic curve.

-

Protocol 2: Western Blot for Confirmation of Tau Phosphorylation Inhibition

This protocol provides a method to visually confirm the reduction in tau phosphorylation at specific epitopes.

Materials:

-

Cell Line and Culture Conditions: As described in Protocol 1.

-

Compound: this compound.

-

Reagents:

-

RIPA lysis buffer with protease and phosphatase inhibitors.

-

BCA protein assay kit.

-

Laemmli sample buffer.

-

Primary antibodies:

-

Anti-phospho-Tau (e.g., AT8 for pSer202/pThr205).

-

Anti-total-Tau.

-

Anti-β-actin (loading control).

-

-

HRP-conjugated secondary antibodies.

-

ECL substrate.

-

-

Equipment: SDS-PAGE and Western blot apparatus, imaging system.

Procedure:

-

Cell Culture and Treatment:

-

Seed SH-SY5Y cells in 6-well plates and grow to 80-90% confluency.

-

Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) and a vehicle control for 24 hours.

-

-

Protein Extraction:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer.

-

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatants and determine the protein concentration using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize the protein concentrations of all samples.

-

Prepare the samples by adding Laemmli buffer and boiling for 5 minutes.

-

Load 20-30 µg of protein per lane on an SDS-PAGE gel.

-

Perform electrophoresis and transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (anti-phospho-Tau) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the ECL substrate.

-

Capture the chemiluminescent signal using an imaging system.

-

-

Stripping and Re-probing:

-

To normalize for total tau and loading, the membrane can be stripped and re-probed with anti-total-Tau and anti-β-actin antibodies.

-

-

Data Analysis:

-

Quantify the band intensities using image analysis software.

-

Normalize the phospho-tau band intensity to the total tau band intensity, and subsequently to the β-actin band intensity.

-

Compare the normalized phospho-tau levels across the different treatment conditions.

-

References

Application Notes and Protocols for AZD1080 in Cultured Primary Neurons

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD1080 is a potent and selective inhibitor of Glycogen Synthase Kinase 3 (GSK-3), with Ki values of 6.9 nM for GSK-3α and 31 nM for GSK-3β.[1] As a critical kinase in numerous cellular processes, including the hyperphosphorylation of the microtubule-associated protein tau, GSK-3 is a significant therapeutic target in neurodegenerative diseases such as Alzheimer's disease.[2] These application notes provide detailed protocols for utilizing this compound in cultured primary neurons to investigate its effects on tau phosphorylation, neuronal viability, and synaptic plasticity.

Data Presentation

The following tables summarize the quantitative data regarding the activity and effects of this compound.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | Parameter | Value | Cell Type/System |

| GSK-3α (human) | Ki | 6.9 nM | Cell-free assay |

| GSK-3β (human) | Ki | 31 nM | Cell-free assay |

| Tau Phosphorylation | IC50 | 324 nM | Cells expressing human tau |

Table 2: In Vivo Effects of this compound on Tau Phosphorylation in Rat Hippocampus

| Dose (oral gavage) | Time Post-Dose | Maximal Inhibition of Tau Phosphorylation (p-Thr231) |

| 3 µmol/kg | 6 hours | 38 ± 2% |

| 10 µmol/kg | 6 hours | 48 ± 2% |

Signaling Pathways

This compound, as a GSK-3 inhibitor, modulates downstream signaling pathways implicated in neurodegeneration and synaptic function.

This compound inhibits GSK-3β, a key kinase in tau phosphorylation and synaptic regulation.

Experimental Protocols

Protocol 1: Preparation of Primary Neuronal Cultures

This protocol describes the isolation and culture of primary cortical neurons from embryonic day 18 (E18) rodents.

Materials:

-

E18 rodent embryos

-

Dissection medium (e.g., Hibernate-E)

-

Digestion solution (e.g., Papain)

-

Plating medium (e.g., Neurobasal medium with B-27 supplement, GlutaMAX, and penicillin-streptomycin)

-

Poly-D-lysine coated culture plates/coverslips

Procedure:

-

Dissect cortices from E18 rodent embryos in ice-cold dissection medium.

-

Mince the tissue and incubate in digestion solution according to the manufacturer's instructions.

-

Gently triturate the tissue to obtain a single-cell suspension.

-

Centrifuge the cell suspension and resuspend the pellet in plating medium.

-

Determine cell density and viability using a hemocytometer and trypan blue.

-

Plate neurons at the desired density on poly-D-lysine coated surfaces.

-

Incubate at 37°C in a humidified 5% CO2 incubator.

-

After 24 hours, replace half of the medium with fresh, pre-warmed plating medium.

-

Continue to maintain the cultures by replacing half of the medium every 3-4 days.

Workflow for preparing primary neuronal cultures.

Protocol 2: Treatment of Primary Neurons with this compound

Materials:

-

Cultured primary neurons (e.g., DIV 7-10)

-

This compound stock solution (e.g., in DMSO)

-

Pre-warmed culture medium

Procedure:

-

Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in pre-warmed culture medium to the desired final concentrations.

-

Carefully remove half of the existing medium from the cultured neurons.

-

Add the medium containing the appropriate concentration of this compound to the wells.

-

For vehicle controls, add medium containing the same final concentration of DMSO.

-

Incubate the neurons for the desired duration (e.g., 24-48 hours) before proceeding with downstream analysis.

Protocol 3: Western Blot Analysis of Tau Phosphorylation

Materials:

-

Treated primary neurons

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Primary antibodies (e.g., anti-phospho-tau [specific epitopes like pS396, pS202/T205], anti-total-tau, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Lyse the treated neurons in lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature protein samples and separate them by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize the levels of phosphorylated tau to total tau and a loading control like β-actin.

Workflow for Western Blot analysis of tau phosphorylation.

Protocol 4: Neuronal Viability Assay (MTT Assay)

Materials:

-

Treated primary neurons in a 96-well plate

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Following treatment with this compound and/or a neurotoxic insult (e.g., glutamate, Aβ oligomers), add MTT reagent to each well.

-

Incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

-

Add the solubilization solution to each well and incubate until the formazan crystals are fully dissolved.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control group.

Protocol 5: Assessment of Synaptic Plasticity by Immunocytochemistry

Materials:

-

Treated primary neurons on coverslips

-

Fixation solution (e.g., 4% paraformaldehyde)

-

Permeabilization solution (e.g., 0.25% Triton X-100 in PBS)

-